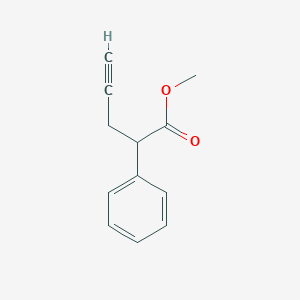
Methyl 2-phenyl-4-pentynoate
概要
説明
Methyl 2-phenyl-4-pentynoate is an organic compound with the molecular formula C12H10O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenyl-4-pentynoate typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetylene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: The resulting 2-Phenyl-pent-4-ynoic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: Methyl 2-phenyl-4-pentynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-phenyl-4-pentynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-Phenyl-pent-4-ynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Pentynoic acid methyl ester: Lacks the phenyl group, making it less complex.
Uniqueness: Methyl 2-phenyl-4-pentynoate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 2-phenylpent-4-ynoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |
InChIキー |
FUBIJZTWQYKNBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC#C)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B8404858.png)
![2-Amino-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B8404863.png)

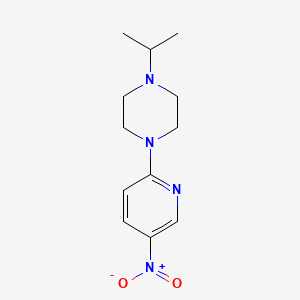

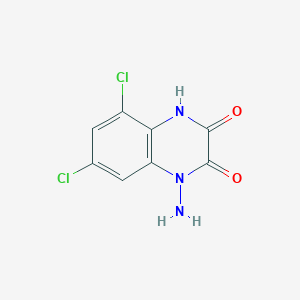
![tert-butyl N-[1-amino-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B8404896.png)
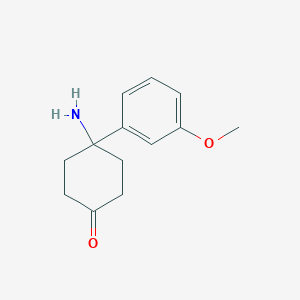
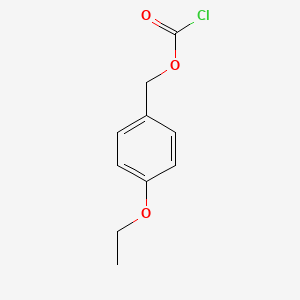
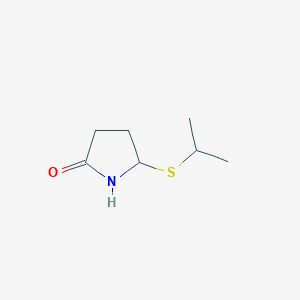

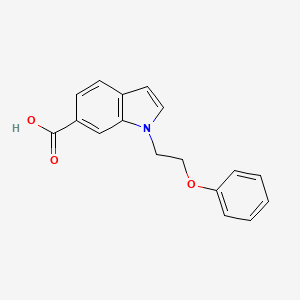
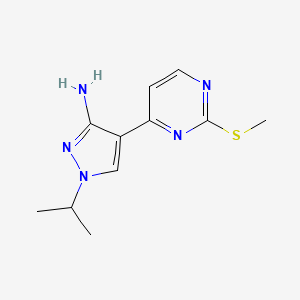
![n-[3-(4-Fluorophenyl)(1h-indazol-5-yl)]-4-pyridylcarboxamide](/img/structure/B8404965.png)
